molecular formula C15H13BrClN3O2S B251193 N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea

N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea

Cat. No.: B251193
M. Wt: 414.7 g/mol
InChI Key: ZBORWMGMPYPADV-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea is a chemical compound known for its aromatic ether structure. It is used in various scientific research applications due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-N'-[(2-chlorophenoxy)acetyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation .

Properties

Molecular Formula

C15H13BrClN3O2S

Molecular Weight

414.7 g/mol

IUPAC Name

N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-chlorophenoxy)acetamide

InChI

InChI=1S/C15H13BrClN3O2S/c1-9-10(16)6-7-13(18-9)19-15(23)20-14(21)8-22-12-5-3-2-4-11(12)17/h2-7H,8H2,1H3,(H2,18,19,20,21,23)

InChI Key

ZBORWMGMPYPADV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2Cl)Br

Canonical SMILES

CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2Cl)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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